molecular formula C9H6ClNOS2 B14425045 [(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride CAS No. 80357-75-1

[(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride

Cat. No.: B14425045
CAS No.: 80357-75-1
M. Wt: 243.7 g/mol
InChI Key: LVXODBPVMFDPHW-UHFFFAOYSA-N
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Description

[(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride typically involves the reaction of 2-mercaptobenzothiazole with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:

C7H5NS2+CH3COClC9H6ClNOS2+HClC_7H_5NS_2 + CH_3COCl \rightarrow C_9H_6ClNOS_2 + HCl C7​H5​NS2​+CH3​COCl→C9​H6​ClNOS2​+HCl

In this reaction, 2-mercaptobenzothiazole (C_7H_5NS_2) reacts with acetyl chloride (CH_3COCl) to form this compound (C_9H_6ClNOS_2) and hydrogen chloride (HCl) as a byproduct.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

[(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The sulfur atom in the benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H_2O_2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Catalysts: Lewis acids such as aluminum chloride (AlCl_3) or boron trifluoride (BF_3) can be used to facilitate certain reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters can be formed.

    Oxidation Products: Sulfoxides or sulfones are the major products of oxidation reactions.

Scientific Research Applications

[(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride involves its interaction with biological targets through its reactive acetyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to inhibition or modification of their activity. The benzothiazole ring system also contributes to the compound’s biological activity by interacting with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of [(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride, known for its use in rubber vulcanization.

    Benzothiazole: The parent compound, used in various industrial applications and as a building block for more complex derivatives.

    Benzoxazole: A structurally similar compound with an oxygen atom replacing the sulfur atom in the benzothiazole ring, used in medicinal chemistry and material science.

Uniqueness

This compound is unique due to its reactive acetyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity, combined with the biological activity of the benzothiazole ring, makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS2/c10-8(12)5-13-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXODBPVMFDPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20840384
Record name [(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20840384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80357-75-1
Record name [(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20840384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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